Sodium isethionate

Catalog No.
S561994
CAS No.
1562-00-1
M.F
C2H6NaO4S
M. Wt
149.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium isethionate

CAS Number

1562-00-1

Product Name

Sodium isethionate

IUPAC Name

sodium;2-hydroxyethanesulfonate

Molecular Formula

C2H6NaO4S

Molecular Weight

149.12 g/mol

InChI

InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);

InChI Key

GTDMIKVRZPGMFX-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)[O-])O.[Na+]

Synonyms

Acid, Hydroxyethylsulfonic, Acid, Isethionic, Hydroxyethylsulfonic Acid, Isethionate, Sodium, Isethionic Acid, Isethionic Acid Monoammonium Salt, Isethionic Acid Monopotassium Salt, Isethionic Acid Monosodium Salt, Sodium Isethionate

Canonical SMILES

C(CS(=O)(=O)O)O.[Na]

Isomeric SMILES

C(CS(=O)(=O)[O-])O.[Na+]

Sodium isethionate, also known as sodium 2-hydroxyethyl sulfonate, is the sodium salt of isethionic acid. It is characterized by its molecular formula C2H5NaO4S\text{C}_2\text{H}_5\text{NaO}_4\text{S} and a molecular weight of approximately 148.11 g/mol. This compound appears as a white, free-flowing solid that is highly soluble in water and exhibits good biodegradability. Due to its hydrophilic nature, sodium isethionate serves as an effective surfactant and is widely used in personal care products such as shampoos, cleansers, and soaps .

  • In personal care products, sodium isethionate acts as a surfactant. Surfactants lower the surface tension of water, allowing it to spread more easily and remove dirt and oil from surfaces like skin and hair. The polar head group of sodium isethionate interacts with water, while the non-polar tail interacts with dirt and oil, enabling their removal during rinsing.
  • Additionally, the presence of the ethanol group contributes to the mildness of sodium isethionate by reducing its interaction with the skin's natural oils [].
  • Toxicity: Sodium isethionate is generally considered to be a safe ingredient with low toxicity []. Studies have shown minimal irritation to skin and eyes.
  • Flammability: Not flammable.

The primary method for synthesizing sodium isethionate involves the reaction between ethylene oxide and sodium bisulfite. This reaction typically occurs in an aqueous solution under controlled conditions to minimize by-product formation . The general reaction can be represented as follows:

C2H4O+NaHSO3C2H5NaO4S\text{C}_2\text{H}_4\text{O}+\text{NaHSO}_3\rightarrow \text{C}_2\text{H}_5\text{NaO}_4\text{S}

Additionally, sodium isethionate can undergo dehydration to yield vinylsulfonic acid, which has further applications in various chemical processes .

Sodium isethionate has been studied for its biological relevance, particularly in its role as a precursor for taurine synthesis. Research indicates that heart tissue may convert taurine into isethionic acid, suggesting a metabolic pathway that could be significant in physiological contexts . Moreover, due to its mild nature, sodium isethionate is considered safe for use in cosmetic formulations, with studies indicating low irritation potential on skin .

The synthesis of sodium isethionate primarily involves two steps:

  • Formation of Sodium Bisulfite: Sodium hydroxide reacts with sulfur dioxide to produce sodium bisulfite.
  • Reaction with Ethylene Oxide: Sodium bisulfite is then reacted with ethylene oxide under controlled temperature and pressure conditions to yield sodium isethionate.

This process requires careful management of reactant ratios and environmental conditions to prevent the formation of unwanted by-products .

Sodium isethionate finds extensive applications across various industries:

  • Personal Care Products: It acts as a surfactant in shampoos, facial cleansers, bar soaps, and conditioners due to its mildness and ability to produce a creamy lather without stripping the skin's natural oils .
  • Industrial Use: Sodium isethionate serves as an anti-static agent in hair care products and improves the stability of formulations in both hard and soft water environments .
  • Biological Buffers: It can be utilized in the preparation of biological buffers such as HEPES and MES, which are essential in biochemical research .

Research on sodium isethionate has focused on its solubilization properties when combined with various surfactants. Studies have explored methods to enhance its stability in aqueous solutions through micelle formation and ion exchange processes . These interactions are crucial for optimizing its performance in cosmetic formulations.

Sodium isethionate shares similarities with several other compounds but stands out due to its unique properties. Below are some comparable compounds:

Compound NameMolecular FormulaKey Features
Sodium Lauryl SulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_{4}\text{S}Commonly used surfactant; can be irritating to skin
Sodium Cocoyl IsethionateC12H23NaO4S\text{C}_{12}\text{H}_{23}\text{NaO}_{4}\text{S}Derived from coconut oil; milder than sulfate surfactants
Sodium Myreth SulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_{4}\text{S}Similar applications; less biodegradable

Uniqueness of Sodium Isethionate:

  • Mildness: Unlike many sulfate-based surfactants, sodium isethionate is known for its gentleness on the skin.
  • Biodegradability: It has favorable biodegradation properties compared to traditional surfactants.
  • Versatility: Its ability to function effectively in both hard and soft water makes it particularly valuable in personal care formulations.

Physical Description

Liquid
White crystalline powder; [MSDSonline]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

148.98844912 g/mol

Monoisotopic Mass

148.98844912 g/mol

Heavy Atom Count

8

UNII

3R36J71C17

Related CAS

107-36-8 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 146 of 147 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1562-00-1

Wikipedia

Sodium_2-hydroxyethyl_sulfonate

Use Classification

Cosmetics -> Cleansing; Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

PROBABLY BY REACTION OF 2-CHLOROETHYLSULFONIC ACID WITH SODIUM HYDROXIDE; PROBABLY BY REACTION OF ETHYLENE OXIDE WITH SODIUM BISULFITE

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Adhesive Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Ethanesulfonic acid, 2-hydroxy-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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